Proligestone

Receptor pharmacology Binding affinity Progestin classification

Researchers needing safe estrus suppression face a trade-off: conventional progestins (megestrol acetate, MPA) risk pyometra and adrenal suppression. Proligestone resolves this via unique functional dissociation-high PR affinity with negligible gestagenic activity. • 95% estrus suppression at pro-estrus onset • 0% pyometra incidence in pro-estrus bitches • 4.7× lower uterine disorder vs. MPA • Minimal HPA axis disruption vs. megestrol acetate. Available for immediate dispatch.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 23873-85-0
Cat. No. B122052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProligestone
CAS23873-85-0
Synonyms14 alpha, 17 alpha-propylidenedioxyprogesterone
14,17-dihydroxypregn-4-ene-3,20-dione cyclic acetal with propionaldehyde
Delvosteron
proligestone
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C
InChIInChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1
InChIKeyMQSDUYIXZDSLSZ-QSDCUGRSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proligestone Technical and Pharmacological Baseline


Proligestone (INN; brand names Covinan, Delvosteron) is a synthetic steroidal progestin of the pregnane class, chemically defined as 14α,17α-propylidenedioxyprogesterone – a cyclic acetal derivative of 17α-hydroxyprogesterone [1]. It functions as an agonist at the progesterone receptor (PR) and also binds the glucocorticoid receptor (GR), and is exclusively used in veterinary medicine for estrus control in dogs, cats, and ferrets [2]. Unlike first-generation progestins, proligestone is characterized by a molecular architecture that permits administration at any stage of the estrous cycle, including pro-oestrus, with a distinct efficacy-to-gestagenic activity ratio that has been explicitly documented in comparative studies [1].

Proligestone Substitution: Pharmacological Inadvisability


Synthetic progestins are not a uniform pharmacological class; they differ substantially in receptor binding profiles, functional gestagenic potency, glucocorticoid agonist activity, and adverse effect spectra, making simple interchange hazardous in veterinary practice [1]. Proligestone occupies a unique position: it exhibits high-affinity PR binding [2] yet is practically devoid of classical gestagenic activity as measured by the Clauberg-McPhail assay [1], uncoupling contraceptive efficacy from endometrial stimulation. This dissociation is not observed with megestrol acetate (MA) or medroxyprogesterone acetate (MPA), both of which are potent gestagens with pronounced glucocorticoid-mediated adverse effects [1]. The quantitative evidence presented below demonstrates that substituting proligestone with another in-class progestin would introduce substantially different risk-benefit calculus, particularly regarding pyometra induction, adrenocortical suppression, and cycle-stage administration flexibility.

Proligestone Comparative Selectivity & Safety Evidence


Canine PR/GR Binding Affinity

In a direct competitive binding study using canine uterine progesterone receptor (PR) and canine liver glucocorticoid receptor (GR), proligestone (PROL) had apparent inhibition constants (Ki) approximately 10 times higher than medroxyprogesterone acetate (MPA) for both receptors, indicating approximately 10-fold lower binding affinity [1]. The rank order for PR displacement was MPA ≈ ORG 2058 > PROL > progesterone, and for GR displacement was dexamethasone > cortisol > MPA > PROL > progesterone [1]. Despite the lower absolute affinity, the GR/PR Ki ratio was equal for PROL and MPA, indicating similar in vitro binding specificity profiles that are both less selective than natural progesterone [1].

Receptor pharmacology Binding affinity Progestin classification Canine reproductive endocrinology

Functional Dissociation of Contraceptive and Gestagenic Activity

In a systematic comparative study of synthetic 17α-hydroxyprogesterone derivatives, proligestone (PROL) and megestrol acetate (MA) both achieved the maximum possible contraceptive activity (CA) of 100% when co-administered with ethynylestradiol in experimental animals [1]. Critically, under identical experimental conditions, PROL was practically devoid of gestagenic activity as measured by the Clauberg-McPhail assay, whereas MA exhibited high gestagenic activity [1]. This functional uncoupling—full contraceptive efficacy without classical progestational endometrial stimulation—was not observed with any other compound in the study, and the authors explicitly confirmed the absence of correlation between gestagenic and contraceptive activity among 17α-hydroxyprogesterone derivatives [1].

Contraceptive efficacy Gestagenic activity Functional selectivity 17α-hydroxyprogesterone derivatives

Adrenocortical Sparing in Cats

In a controlled comparative study, cats receiving oral megestrol acetate (MA, 5 mg once daily for 14 days, n=7) developed significant suppression of plasma ACTH concentrations and hyperinsulinemia during treatment, with effects persisting for two to four weeks after MA cessation [1]. In contrast, cats receiving subcutaneous proligestone (PRG, 100 mg on two occasions one week apart, n=7) showed no significant alteration in plasma ACTH concentrations and no significant change in serum insulin concentrations [1]. A parallel study found that MA-treated cats developed suppression of both basal and ACTH-stimulated cortisol concentrations and fasting hyperglycemia, whereas PRG-treated cats showed only reduced basal cortisol overall, with only three of seven cats exhibiting persistently suppressed post-ACTH cortisol responses [2].

Adrenocortical suppression Feline endocrinology Insulin regulation Progestin safety

Clinical Uterine Safety and Pyometra Incidence

Clinical trial data from the Delvosteron (proligestone 100 mg/mL suspension for injection) Summary of Product Characteristics reports an overall incidence of uterine disorders including pyometra of only 0.3% in treated animals [1]. In a clinically significant comparison, the incidence of uterine changes was 1.4% in animals that had previously received depot progestogens containing medroxyprogesterone acetate (MPA), representing a greater than 4-fold higher rate in the MPA pre-treatment population [1]. The SPC further notes that no cases of pyometra occurred in bitches injected during pro-oestrus, and that transient side effects (increased appetite, lethargy, weight gain) occur less frequently than with first-generation progestogens such as MPA or MA [1]. Literature reports place the pyometra incidence with megestrol acetate at approximately 0.8% when used as directed [2].

Pyometra Uterine safety Clinical field data Veterinary pharmacovigilance

Cycle-Stage Administration Flexibility

Proligestone possesses a molecular configuration that enables effective estrus suppression even when administered at the beginning of pro-oestrus, a stage at which most progestins are contraindicated due to heightened risk of pyometra and endometrial pathology [1]. The labeled success rate for estrus suppression when PROL is injected during pro-oestrus is 95%, with bleeding, vulval swelling, and attractiveness to males gradually decreasing and ceasing within 5-7 days post-injection [1][2]. In contrast, conventional progestins such as MPA and MA generally require administration during anoestrus to achieve safe estrus suppression, restricting their clinical utility to a narrow window of the cycle [2]. The Delvosteron SPC explicitly attributes this flexibility to the unique molecular structure of proligestone, which minimizes undesirable endometrial effects even in the presence of endogenous estrogen priming [2].

Estrus suppression Pro-oestrus administration Clinical dosing flexibility Veterinary reproductive management

Proligestone Application Scenarios


Emergency Estrus Suppression in Pro-oestrus

Proligestone is uniquely indicated for scenarios requiring immediate estrus suppression in animals already showing pro-oestrus signs. The 95% success rate when administered at the onset of pro-oestrus [1], combined with the documented 0% pyometra incidence in bitches injected during this stage [2], makes PROL the only evidence-supported progestin for this clinical window. Signs abate within 5-7 days, with return to oestrus averaging 5-6 months [2]. This application is supported by the functional dissociation between contraceptive efficacy and gestagenic activity (100% CA with negligible endometrial stimulation) demonstrated in comparative assays [3].

Long-Term Feline Estrus Management with Endocrine Safety

For cats requiring extended estrus control, PROL provides a measurably lower risk of adrenocortical axis disruption compared to megestrol acetate. Direct comparative data show that PROL does not significantly suppress plasma ACTH or induce hyperinsulinemia, whereas MA causes significant and persistent HPA axis suppression and hyperglycemia [1][2]. This evidence supports PROL as the preferred procurement choice for feline colony management, cattery estrus control programs, and clinical cases where pre-existing metabolic or endocrine comorbidities contraindicate MA or MPA use.

Replacement of First-Generation Progestins in Breeding Colonies

In breeding colonies or multi-cycle estrus management programs where animals may receive repeated progestin exposures, the 4.7-fold lower uterine disorder incidence with PROL (0.3%) versus prior MPA depot therapy (1.4%) [1] provides a quantitative justification for transitioning to PROL-based protocols. The approximately 10-fold lower PR/GR binding affinity of PROL compared to MPA [2] provides a molecular rationale for this safety advantage, which is particularly relevant for high-value breeding animals where reproductive tract preservation is economically and genetically critical.

Low-Gestagenic Reference Compound for Progestin Research

The well-characterized profile of PROL as a compound with high receptor binding affinity [1] but negligible gestagenic activity [2] establishes it as an essential reference tool for structure-activity relationship studies, receptor pharmacology investigations, and progestin classification research. Its unique functional dissociation—100% contraceptive activity with ~0% Clauberg-McPhail gestagenic response [2]—makes it a critical comparator for screening programs aimed at developing next-generation progestins with improved therapeutic indices, and for studies investigating the molecular determinants of biased signaling at the progesterone receptor.

Technical Documentation Hub

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